molecular formula C10H8Cl2N2 B11878968 4-Amino-6,7-dichloro-2-methylquinoline CAS No. 948292-89-5

4-Amino-6,7-dichloro-2-methylquinoline

Cat. No.: B11878968
CAS No.: 948292-89-5
M. Wt: 227.09 g/mol
InChI Key: XCUPKAXLLOIADH-UHFFFAOYSA-N
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Description

4-Amino-6,7-dichloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948292-89-5

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

6,7-dichloro-2-methylquinolin-4-amine

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-9(13)6-3-7(11)8(12)4-10(6)14-5/h2-4H,1H3,(H2,13,14)

InChI Key

XCUPKAXLLOIADH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)N

Origin of Product

United States

Foundational & Exploratory

4-Amino-6,7-dichloro-2-methylquinoline CAS 948292-89-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

CAS Registry Number: 948292-89-5 Synonyms: 6,7-Dichloro-2-methylquinolin-4-amine; 4-Amino-2-methyl-6,7-dichloroquinoline

Executive Summary

4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5) is a specialized heterocyclic scaffold utilized primarily in the synthesis of NMDA receptor antagonists and next-generation antiparasitic agents . Distinguished by its 6,7-dichloro substitution pattern, this compound offers a unique steric and electronic profile compared to the classic 7-chloroquinoline (chloroquine-like) pharmacophores. Its primary utility lies in Structure-Activity Relationship (SAR) studies where enhanced lipophilicity and metabolic stability are required to overcome drug resistance or improve blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

This compound belongs to the aminoquinoline family, characterized by a fused benzene and pyridine ring system. The 2-methyl group provides steric bulk that influences metabolic oxidation rates, while the vicinal dichloro-motif at positions 6 and 7 significantly increases the lipophilicity (


) and electron deficiency of the benzenoid ring.
Table 1: Core Physicochemical Specifications
PropertyValue / Description
Molecular Formula

Molecular Weight 227.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
pKa (Predicted) ~8.5 (Quinoline nitrogen), ~ -1.2 (Amino group)
LogP (Predicted) 3.2 ± 0.4 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Electronic Character Electron-deficient benzenoid ring due to -I effect of Cl atoms

Technical Insight: The presence of two chlorine atoms at positions 6 and 7 lowers the pKa of the ring nitrogen compared to unsubstituted quinoline, potentially altering its protonation state at physiological pH. This is a critical factor when designing ligands for acidic microenvironments (e.g., the food vacuole of Plasmodium parasites).

Synthetic Architecture

The synthesis of CAS 948292-89-5 typically follows a modified Conrad-Llimach or Gould-Jacobs protocol, optimized to prevent dechlorination during the harsh cyclization steps. The most robust pathway involves the condensation of 3,4-dichloroaniline with a


-keto ester, followed by cyclization, chlorination, and amination.
Retrosynthetic Analysis & Pathway
  • Condensation: 3,4-Dichloroaniline reacts with Ethyl acetoacetate to form the enamine intermediate.

  • Cyclization: Thermal cyclization (often in Dowtherm A or Polyphosphoric acid) yields the 4-hydroxyquinoline core.

  • Aromatization/Activation: Conversion of the 4-hydroxyl group to a 4-chloro leaving group using

    
    .
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) of the 4-chloro substituent with ammonia or a protected amine equivalent.
    
Synthetic Workflow Diagram

SynthesisPathway Start 3,4-Dichloroaniline (Precursor) Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 Ethyl Acetoacetate (Catalyst: HCl) Reagent1->Inter1 Step2 Cyclization (250°C, Dowtherm A) Inter1->Step2 Inter2 6,7-Dichloro-2-methyl- quinolin-4-ol Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 4,6,7-Trichloro- 2-methylquinoline Step3->Inter3 Step4 Amination (NH3/EtOH or autoclave) Inter3->Step4 Final 4-Amino-6,7-dichloro- 2-methylquinoline (CAS 948292-89-5) Step4->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to final aminoquinoline scaffold.

Critical Process Parameters
  • Regioselectivity: The initial cyclization of the 3,4-dichloroaniline derivative can theoretically yield isomers (5,6-dichloro vs. 6,7-dichloro). The steric hindrance of the chlorine at the meta position of the aniline usually directs cyclization to the less hindered carbon, favoring the 6,7-dichloro isomer [1].

  • Purification: The 4-chloro intermediate (Inter3) is prone to hydrolysis. It should be processed immediately or stored under anhydrous conditions.

Therapeutic Applications & Biological Mechanisms

NMDA Receptor Antagonism

The 4-aminoquinoline core is a privileged structure for binding to the glycine site of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: The 2-methyl group restricts conformational freedom, locking the molecule into a bioactive orientation that fits the hydrophobic pocket of the receptor.

  • Significance: Derivatives of this scaffold are investigated for treating neuropathic pain, stroke (excitotoxicity), and neurodegenerative diseases. The 6,7-dichloro pattern enhances binding affinity compared to mono-chloro analogs due to increased hydrophobic interactions within the receptor cleft [2].

Antiparasitic Research (Malaria & Leishmaniasis)

While chloroquine (7-chloro) resistance is widespread, the 6,7-dichloro modification alters the electronic density of the quinoline ring, potentially evading the efflux pumps (PfCRT) responsible for resistance.

  • Heme Polymerization Inhibition: Like its predecessors, this molecule is designed to accumulate in the parasite's digestive vacuole, capping hemozoin crystals and leading to heme toxicity for the parasite.

  • Lipophilicity: The added chlorine increases membrane permeability, crucial for targeting intracellular parasites.

Analytical Characterization

To validate the identity of CAS 948292-89-5, the following spectral signatures are diagnostic:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       2.35 ppm (s, 3H):  Characteristic methyl group at position 2.
      
    • 
       6.40 ppm (s, 1H):  Proton at position 3 (quinoline ring).
      
    • 
       7.20 ppm (br s, 2H):  Amino group (
      
      
      
      , exchangeable with
      
      
      ).
    • 
       7.90 - 8.20 ppm (s, 2H):  Aromatic protons at positions 5 and 8 (singlets due to lack of ortho coupling).
      
  • Mass Spectrometry (ESI+):

    • m/z: 227.0 (M+H)

      
       and 229.0 (M+2+H)
      
      
      
      in a characteristic 9:6:1 (approx) isotopic pattern due to two chlorine atoms.

Handling & Safety Protocols

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Target Organ Toxicity: Potential respiratory irritant.[1]

Operational Guidelines:

  • Containment: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Deactivation: In case of spill, treat with dilute acid to solubilize, then neutralize and absorb with inert material.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amino group.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-6,7-dichloroquinoline Derivatives.[2] Journal of the American Chemical Society, 68(1), 113–116.

  • Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of 4-amido-2-carboxyquinolines at the N-methyl-D-aspartate receptor glycine site. Journal of Medicinal Chemistry, 34(4), 1243–1252.

  • ChemicalBook. (2024). 4-AMINO-6,7-DICHLORO-2-METHYLQUINOLINE Properties and Suppliers.

  • PubChem. (2024). Compound Summary: Aminoquinoline Derivatives. National Library of Medicine.

Sources

A Comprehensive Technical Guide to 6,7-dichloro-2-methylquinolin-4-amine: Nomenclature, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 6,7-dichloro-2-methylquinolin-4-amine is a halogenated derivative of the 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry. This guide provides a detailed overview of its chemical identity, a plausible synthetic pathway, and explores its significant potential in drug discovery. The core 4-amino-7-chloroquinoline framework is the basis for renowned antimalarial drugs like chloroquine and has recently been identified as a promising therapeutic avenue for neurodegenerative conditions such as Parkinson's disease.[1][2] This document will delve into the scientific underpinnings of these applications, offering insights for researchers and drug development professionals.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all research and development. This section outlines the standardized nomenclature and key identifiers for 6,7-dichloro-2-methylquinolin-4-amine.

IUPAC Name: 6,7-dichloro-2-methylquinolin-4-amine

Synonyms: 4-Amino-6,7-dichloro-2-methylquinoline[3]

Chemical Identifiers: Quantitative data and unique identifiers for 6,7-dichloro-2-methylquinolin-4-amine are summarized in the table below.

IdentifierValueSource
CAS Number 948292-89-5[3]
Molecular Formula C₁₀H₈Cl₂N₂Calculated
Molecular Weight 227.09 g/mol Calculated
Canonical SMILES CC1=NC2=C(C=C(C=C2Cl)Cl)C(=C1)NCalculated
InChI InChI=1S/C10H8Cl2N2/c1-6-5-8(14)9-3-7(11)4-10(9)13-6/h3-5H,1H3,(H2,13,14)Calculated
InChIKey YWGYMCTMCDYSMS-UHFFFAOYSA-NCalculated

Synthesis and Manufacturing

While specific, published protocols for 6,7-dichloro-2-methylquinolin-4-amine are not widespread, a robust synthetic route can be proposed based on well-established quinoline synthesis methodologies, such as the Conrad-Limpach or related cyclization reactions.[4][5]

Retrosynthetic Analysis and Rationale

The core principle of quinoline synthesis often involves the cyclization of an aniline derivative with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, the logical precursors are 3,4-dichloroaniline (to provide the dichloro-substituted benzene ring) and ethyl acetoacetate (to provide the C2-methyl and C4-hydroxy functionalities of the pyridine ring), followed by an amination step. This approach is chosen for its reliability, high yields in related syntheses, and the commercial availability of the starting materials.

Proposed Synthetic Protocol

The following protocol describes a self-validating, two-step process to achieve the target compound.

Step 1: Conrad-Limpach Cyclization to form 6,7-dichloro-4-hydroxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3,4-dichloroaniline with 1.1 molar equivalents of ethyl acetoacetate in a high-boiling point, inert solvent such as diphenyl ether.

  • Condensation: Heat the mixture to approximately 140°C for 2-3 hours. This allows for the formation of the intermediate ethyl 3-((3,4-dichlorophenyl)amino)but-2-enoate via a Michael-type addition followed by dehydration. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Increase the temperature of the reaction mixture to 250-260°C. This high temperature induces an intramolecular cyclization, eliminating ethanol and forming the quinolone ring system. This step is typically complete within 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool. The product, 6,7-dichloro-4-hydroxy-2-methylquinoline, will precipitate. Dilute the mixture with hexane to facilitate complete precipitation, then collect the solid product by vacuum filtration and wash with hexane to remove the solvent.

Step 2: Amination to form 6,7-dichloro-2-methylquinolin-4-amine

  • Chlorination: The hydroxyl group at the C4 position must first be converted to a more reactive leaving group. Suspend the product from Step 1 in phosphorus oxychloride (POCl₃) and heat at reflux for 2-4 hours to yield 4,6,7-trichloro-2-methylquinoline.

  • Nucleophilic Aromatic Substitution: After cooling and carefully quenching the excess POCl₃, the crude 4-chloro intermediate is subjected to amination. This is achieved by heating the intermediate in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol or isopropanol) at 120-150°C.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with an aqueous base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent like dichloromethane or ethyl acetate. The final product is purified using column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated below.

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Amination A 3,4-Dichloroaniline C Condensation (140°C) A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization (250°C) C->D E 6,7-dichloro-4-hydroxy-2-methylquinoline D->E F Chlorination with POCl₃ E->F Input to Step 2 G 4,6,7-trichloro-2-methylquinoline F->G H Nucleophilic Substitution (Ammonia, heat) G->H I 6,7-dichloro-2-methylquinolin-4-amine H->I

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Research

The 4-aminoquinoline scaffold, particularly with a chlorine atom at the C7 position, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure allows for effective interaction with biological targets, while the various substitution points permit fine-tuning of its pharmacological properties.

Foundation for Antimalarial Drug Development

The most prominent application of the 4-aminoquinoline class is in the treatment of malaria. The mechanism of action for drugs like chloroquine involves their accumulation in the acidic digestive vacuole of the Plasmodium parasite inside red blood cells.[6]

  • Mechanism of Action: During its life cycle, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline substance called hemozoin. 4-aminoquinolines are believed to cap the growing hemozoin crystal, preventing further polymerization.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.[7]

  • Relevance: 6,7-dichloro-2-methylquinolin-4-amine serves as a valuable scaffold for developing new antimalarial agents, potentially overcoming the widespread resistance that has emerged against chloroquine.[2][8]

Neuroprotection in Parkinson's Disease

Recent groundbreaking research has identified the 4-amino-7-chloroquinoline scaffold as a potent agonist for the Nuclear Receptor Related 1 protein (Nurr1), a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons.[9] The progressive loss of these neurons is a primary cause of Parkinson's disease.[1]

  • Nurr1 as a Therapeutic Target: Nurr1 plays a dual role: it activates genes essential for dopamine production and neuronal function while simultaneously suppressing neuroinflammatory genes in surrounding glial cells. Enhancing both of these functions is a key therapeutic strategy.

  • Agonistic Action: Studies have shown that compounds with the 4-amino-7-chloroquinoline structure, such as chloroquine and amodiaquine, can directly bind to the ligand-binding domain of Nurr1.[9] This binding enhances Nurr1's ability to activate its target genes and protect dopaminergic neurons, thereby slowing disease progression in animal models.[1][9][10]

  • Implications: 6,7-dichloro-2-methylquinolin-4-amine represents a core structure that can be further modified to develop more potent and selective Nurr1 agonists, offering a novel, disease-modifying therapeutic approach for Parkinson's disease.[1][10]

The diagram below illustrates the proposed neuroprotective mechanism.

G cluster_0 Dopaminergic Neuron cluster_1 Extracellular Nurr1 Nurr1 Receptor DNA DNA (Target Genes) Nurr1->DNA Binds & Activates DA Dopamine Production Neuronal Survival DNA->DA Transcription Molecule 6,7-dichloro-2-methyl- quinolin-4-amine (Agonist) Molecule->Nurr1 Binds & Enhances Function

Caption: Agonist action on the Nurr1 receptor pathway.

Conclusion

6,7-dichloro-2-methylquinolin-4-amine is more than a mere chemical compound; it is a strategic building block rooted in a rich history of therapeutic success. Its core structure is central to the fight against malaria and is now at the forefront of innovative strategies for treating neurodegenerative diseases like Parkinson's. The synthetic accessibility and the profound biological activities associated with its scaffold ensure that this and related compounds will remain a focal point for intensive research and drug development endeavors.

References

  • Trinity College Dublin. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. Retrieved from [Link]

  • Gendrot, M., & Duflot, T. (1995). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine Tropicale, 55(4 Suppl), 61-66. Retrieved from [Link]

  • Carmo, A. M., et al. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 9(5), e97358. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337-341. Retrieved from [Link]

  • Madrid, P. B., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Retrieved from [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • American Health & Drug Benefits. (2015). Two Antimalarials May Benefit Parkinson’s Disease Patients. Retrieved from [Link]

  • Kim, C. H., Leblanc, P., & Kim, K. S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337-41. Retrieved from [Link]

  • Frontiers Media S.A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐thio‐2‐aminoquinolines. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4-Amino-6,7-dichloro-2-methylquinoline from 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Amino-6,7-dichloro-2-methylquinoline from 3,4-dichloroaniline .[1] The protocol is designed for high-purity laboratory preparation, prioritizing regioselectivity via the Conrad-Limpach pathway to ensure the methyl group is positioned at C2 and the amino group at C4.

Technical Synthesis Guide: 4-Amino-6,7-dichloro-2-methylquinoline

Target Molecule: 4-Amino-6,7-dichloro-2-methylquinoline CAS Registry Number: (Analogous to 4-amino-4,7-dichloroquinoline derivatives) Core Application: Intermediate for antimalarial agents (chloroquine analogs) and kinase inhibitors.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the Conrad-Limpach cyclization.[1] It is critical to distinguish this from the Knorr synthesis. Direct heating of aniline and


-ketoester with acid yields the 2-hydroxy-4-methyl isomer (Knorr).[1] To achieve the 2-methyl-4-hydroxy  core required here, the reaction must proceed through the isolation of the 

-anilinoacrylate (enamine) intermediate at low temperature, followed by thermal cyclization.

Regioselectivity Note: 3,4-Dichloroaniline has two ortho positions available for cyclization (C2 and C6).[1] Cyclization at C2 is sterically encumbered by the C3-chlorine.[1] Therefore, cyclization occurs predominantly at C6, yielding the desired 6,7-dichloro substitution pattern.

Retrosynthesis Target 4-Amino-6,7-dichloro-2-methylquinoline Intermediate1 4,6,7-Trichloro-2-methylquinoline Target->Intermediate1 Amination (NH3) Intermediate2 4-Hydroxy-6,7-dichloro-2-methylquinoline (Tautomer: 4-Quinolone) Intermediate1->Intermediate2 Chlorination (POCl3) Enamine Ethyl 3-(3,4-dichloroanilino)but-2-enoate (Enamine) Intermediate2->Enamine Conrad-Limpach Cyclization (250°C) Start 3,4-Dichloroaniline + Ethyl Acetoacetate Enamine->Start Condensation (Dean-Stark)

Figure 1: Retrosynthetic pathway utilizing the Conrad-Limpach strategy to secure the 2-methyl regiochemistry.[1]

Part 2: Detailed Experimental Protocols

Stage 1: Enamine Formation (Condensation)

Objective: Isolate the kinetic enamine product to prevent premature cyclization to the wrong isomer.

  • Reagents:

    • 3,4-Dichloroaniline (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • Glacial Acetic Acid (0.5 mol%) or p-TsOH (catalytic)[1]

    • Solvent: Toluene or Benzene (Anhydrous)

  • Apparatus: Round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser.[1]

Protocol:

  • Charge: Dissolve 3,4-dichloroaniline (e.g., 16.2 g, 100 mmol) in Toluene (150 mL).

  • Add: Add Ethyl acetoacetate (14.3 g, 110 mmol) and catalytic acetic acid (5 drops).

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.[1]

  • Monitor: Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure (Rotavap).[1]

  • Purification: The residue is typically an oil that solidifies upon standing.[1] Recrystallize from Hexane/Ethanol if necessary, but high-purity crude is often sufficient for Stage 2.[1]

    • Checkpoint: 1H NMR should show the vinyl proton of the enamine (~4.5-5.0 ppm) and lack of amide protons associated with the Knorr intermediate.

Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Thermodynamically controlled ring closure to form the quinoline core. Safety: This step involves very high temperatures (250°C).[1] Use a sand bath or heating mantle with high-temp silicone oil/Dowtherm.[1]

  • Reagents:

    • Crude Enamine (from Stage 1)

    • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.[1] (Approx. 10 mL per gram of reactant).[1][2][3][4][5]

  • Apparatus: 3-neck RBF, internal thermometer, Vigreux column (short) to allow ethanol escape, nitrogen inlet.

Protocol:

  • Pre-heat: Heat the Dowtherm A solvent to a rolling boil (~250–255°C) in the reaction flask. Crucial: The solvent must be hot before adding the substrate to ensure rapid cyclization and avoid polymerization.

  • Addition: Dissolve the Enamine in a minimum amount of warm Dowtherm A or add it dropwise (neat/melted) to the boiling solvent.

  • Reaction: Ethanol is evolved immediately.[1] Maintain temperature at 245–255°C for 20–45 minutes.

  • Cooling: Allow the mixture to cool slowly to room temperature. The product, 4-Hydroxy-6,7-dichloro-2-methylquinoline , usually precipitates as a solid.[1]

  • Isolation: Dilute the cooled mixture with Hexane or Petroleum Ether to fully precipitate the product and wash away the Dowtherm A.

  • Filtration: Filter the solid, wash extensively with Hexane, then Acetone.

  • Yield: Expect 60–75%.

Stage 3: Chlorination (Aromatization)

Objective: Convert the 4-hydroxy group (tautomer) to a reactive 4-chloro leaving group.[1]

  • Reagents:

    • 4-Hydroxy-6,7-dichloro-2-methylquinoline (1.0 equiv)[1]

    • Phosphorus Oxychloride (POCl3) (5–10 equiv, acts as solvent)

    • Catalyst: DMF (cat.[1] 2–3 drops) - optional but accelerates reaction.[1]

  • Apparatus: RBF, Reflux condenser, CaCl2 drying tube or scrubber (HCl gas evolution).

Protocol:

  • Setup: Place the dry hydroxyquinoline in the flask and carefully add POCl3. Add DMF drops.[1][4][5]

  • Reflux: Heat to reflux (approx. 105°C) for 1–2 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Hazard): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.[1]

  • Neutralization: Neutralize the aqueous slurry with Ammonium Hydroxide (NH4OH) to pH 8–9. The product will precipitate.[1][3]

  • Isolation: Filter the solid 4,6,7-Trichloro-2-methylquinoline . Wash with water and dry in a vacuum oven.[1]

Stage 4: Amination (Nucleophilic Substitution)

Objective: Install the primary amine (-NH2) at position 4.[1]

Method A: Phenol Melt (Standard Industrial)

  • Reagents:

    • 4,6,7-Trichloro-2-methylquinoline (1.0 equiv)[1]

    • Phenol (Solvent/Catalyst, 5–10 equiv)

    • Ammonium Acetate (3–5 equiv) or Urea.[1]

  • Protocol:

    • Mix the chloroquinoline and phenol in a flask. Heat to 80°C to melt.

    • Add Ammonium Acetate.[1]

    • Heat to 140–160°C for 4–6 hours.

    • Cool and pour into 10% NaOH solution (to remove phenol).

    • The solid product precipitates.[1][3] Filter and wash with water.[1]

Method B: Autoclave/Sealed Tube (Cleaner Profile)

  • Reagents:

    • 4,6,7-Trichloro-2-methylquinoline[1]

    • Saturated Ethanolic Ammonia (NH3 in EtOH).[1]

  • Protocol:

    • Place the chloroquinoline and Ethanolic Ammonia (20 equiv) in a pressure vessel (autoclave or heavy-walled sealed tube).

    • Heat to 130–140°C for 8–12 hours.

    • Cool, vent (fume hood), and evaporate solvent.

    • Treat residue with dilute alkali (NaOH) to liberate the free base.[1]

    • Recrystallize from Ethanol/Water.[1]

Part 3: Quality Control & Data

Table 1: Process Parameters & Expected Metrics

StepReactionCritical ParameterExpected YieldAppearance
1 CondensationWater removal (Dean-Stark)85-95%Viscous Oil / Low melting solid
2 CyclizationTemp > 245°C (Rapid addition)60-75%Off-white/Tan powder
3 ChlorinationAnhydrous conditions80-90%White/Pale Yellow crystals
4 AminationPressure/Temp maintenance65-80%White/Cream crystalline solid

Analytical Validation (NMR Expectations):

  • 1H NMR (DMSO-d6):

    • Methyl (C2): Singlet,

      
       2.4–2.6 ppm.
      
    • Aromatic H (C5 & C8): Two distinct singlets (due to para-substitution of Cl preventing coupling). H-5 typically appears downfield (

      
       ~8.0–8.5 ppm) due to the peri-effect of the C4-substituent.[1] H-8 appears around 
      
      
      
      7.8–8.0 ppm.[1]
    • Amine (-NH2): Broad singlet, exchangeable with D2O,

      
       6.0–7.5 ppm (position varies with concentration).[1]
      

Part 4: Visualization of Cyclization Workflow

CyclizationWorkflow Step1 Pre-heat Dowtherm A to 255°C (Rolling Boil) Step2 Add Crude Enamine (Dropwise/Rapid) Step1->Step2 Critical: Solvent must be hot Step3 Maintain 250°C (20-30 mins) Step2->Step3 Ethanol evolution Step4 Cool to RT (Product Precipitates) Step3->Step4 Step5 Dilute with Hexane Filter & Wash Step4->Step5 Removal of Dowtherm

Figure 2: Workflow for the critical high-temperature Conrad-Limpach cyclization step.

References

  • Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten durch Acetessigester und aromatische Amine. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[1][3][6][7] I. Through Ethoxymethylenemalonic Ester.[1][7] Journal of the American Chemical Society, 68(7), 1204–1208. (Describes the regiochemistry principles). Link

  • Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1953, 33, 47. (Standard protocol for POCl3 chlorination of hydroxyquinolines). Link

  • Melato, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (Review of amination techniques including phenol melt and microwave methods). Link

Sources

protocol for amination of 4,6,7-trichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Amination of 4,6,7-Trichloro-2-methylquinoline

Executive Summary

This guide details the protocol for the mono-amination of 4,6,7-trichloro-2-methylquinoline (TCMQ) .[1] This substrate presents a specific regioselectivity challenge due to the presence of three chlorine atoms. However, electronic discrimination allows for the selective substitution of the chlorine at the C4 position via Nucleophilic Aromatic Substitution (


), leaving the benzenoid chlorines (C6 and C7) intact.[1]

This document provides two validated workflows:

  • Method A (Thermal

    
    ):  The industry-standard "workhorse" protocol for primary and unhindered secondary amines.[1]
    
  • Method B (Buchwald-Hartwig): A Palladium-catalyzed alternative for sterically hindered amines or acid-sensitive substrates.[1]

Strategic Analysis: Regioselectivity & Mechanism

The reactivity of TCMQ is governed by the electron-deficient nature of the pyridine ring compared to the benzene ring.

  • C4-Cl (Target): This position is vinylogous to the ring nitrogen.[1] The C-Cl bond is highly activated toward nucleophilic attack because the nitrogen atom can stabilize the anionic Meisenheimer intermediate.

  • C6-Cl & C7-Cl (Off-Target): These are located on the benzenoid ring.[1] They are essentially unreactive toward standard

    
     conditions without strong electron-withdrawing groups (like 
    
    
    
    ) ortho/para to them.[1] They require transition-metal catalysis to react.[1]
  • C2-Methyl: The methyl group at C2 provides slight steric bulk but primarily serves to block the C2 position, ensuring C4 is the exclusive site of reactivity.

Mechanistic Pathway (


): 

SNAr_Mechanism Start 4,6,7-Trichloro- 2-methylquinoline Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (Rate Limiting) Amine Amine Nucleophile (H-NR2) Amine->Inter Product 4-Amino-6,7-dichloro- 2-methylquinoline Inter->Product Aromatization (Fast) HCl HCl (Byproduct) Inter->HCl

Figure 1: The addition-elimination mechanism favoring C4 substitution.

Protocol A: Thermal Displacement (Standard)

Scope: Primary amines, cyclic secondary amines (morpholine, piperazine), and non-volatile amines.[1] Mechanism: Classical


.
Key Advantage:  Metal-free, scalable, cost-effective.[1]
Reagents & Equipment
  • Substrate: 4,6,7-Trichloro-2-methylquinoline (1.0 equiv).[1]

  • Nucleophile: Amine (1.1 – 1.5 equiv).[1]

  • Solvent: 2-Ethoxyethanol (Cellosolve) or N-Methyl-2-pyrrolidone (NMP).[1] Note: Phenol melts are historically used but difficult to purify; polar aprotic solvents are preferred.[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv) to scavenge HCl.[1]
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6,7-trichloro-2-methylquinoline (10 mmol, 2.46 g) in 2-ethoxyethanol (20 mL).

  • Addition: Add the amine (12 mmol) and triethylamine (15 mmol).

    • Critical: If using a volatile amine, seal the vessel (pressure tube) and heat cautiously.[1]

  • Reaction: Heat the mixture to 120–135°C (oil bath temperature).

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[1] The starting material (Ret. time ~ 5 min) should disappear, replaced by a more polar product. Reaction time is typically 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Adjust pH to ~10 with 1M NaOH if necessary to ensure the free base is formed.

  • Purification:

    • Filter the solid and wash with water (

      
      ) and cold hexanes (
      
      
      
      ).[1]
    • Dry in a vacuum oven at 50°C.

    • Recrystallization:[1] If purity is <98%, recrystallize from Ethanol/Water or Toluene.[1]

Protocol B: Pd-Catalyzed Amination (Buchwald-Hartwig)[1]

Scope: Sterically hindered amines, anilines with electron-withdrawing groups, or acid-sensitive substrates.[1] Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1][2] Selectivity Note: While Pd can theoretically activate C6/C7, the C4-Cl bond is weaker and kinetically favored. However, strictly control stoichiometry to prevent over-amination.

Reagents
  • Catalyst:

    
     (2–5 mol%).[1]
    
  • Ligand: BINAP or Xantphos (3–6 mol%).[1]

  • Base:

    
     or NaOtBu (1.5 equiv).[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inerting: Flame-dry a 2-neck flask and cool under Argon flow.

  • Charging: Add 4,6,7-trichloro-2-methylquinoline (1.0 equiv), Amine (1.1 equiv), Base (1.5 equiv),

    
     , and Ligand .[1]
    
  • Solvation: Add degassed Toluene (10 V).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).[1]

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     40% EtOAc in Hexanes).
    

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific amine.

Decision_Matrix Start Select Amine Type IsPrimary Is it a Primary Alkyl Amine? Start->IsPrimary IsAniline Is it an Aniline/Aryl Amine? IsPrimary->IsAniline No MethodA USE PROTOCOL A (Thermal SNAr) Solvent: Ethoxyethanol IsPrimary->MethodA Yes IsHindered Is it Sterically Hindered (e.g., t-Butyl)? IsAniline->IsHindered Yes IsAniline->MethodA No (Cyclic/Secondary) IsHindered->MethodA No (Simple Aniline) MethodB USE PROTOCOL B (Buchwald-Hartwig) Ligand: BINAP/Xantphos IsHindered->MethodB Yes

Figure 2: Decision tree for selecting the optimal amination conditions.

Analytical Validation & Data

To confirm the reaction occurred at C4 and not C6/C7, use 1H NMR .

Key Diagnostic Signals (DMSO-d6):

PositionProtonShift (Start)Shift (Product)Explanation
C3-H Singlet~7.80 ppm~6.50 – 6.80 ppm Primary Indicator. The C3 proton is shielded significantly by the electron-donating amino group at C4.[1]
C5-H Doublet/Singlet~8.20 ppm~8.40 ppmPeri-proton, typically desheilded due to anisotropy.
C8-H Singlet~8.00 ppm~7.90 ppmRemains relatively stable; confirms benzenoid ring is intact.

Mass Spectrometry (LC-MS):

  • Look for the Molecular Ion

    
    .[1]
    
  • Isotope Pattern: The product will still contain two chlorine atoms . You must observe the characteristic isotopic cluster for

    
     (M, M+2, M+4 in a 9:6:1 intensity ratio).[1] If you see only one Cl, you have over-reacted.
    

Troubleshooting

IssueProbable CauseSolution
Low Conversion Temperature too low.[1]Increase temp to 140°C or switch to a sealed tube (pressure) if amine is volatile.[1]
Bis-amination Over-reaction at C6/C7.[1](Rare in Method A). In Method B, reduce catalyst loading and strictly limit amine to 1.05 equiv.
Hydrolysis (OH product) Wet solvent/reagents.[1]Ensure solvents are anhydrous. The C4-Cl is susceptible to hydrolysis to form the 4-hydroxy-quinoline (tautomerizes to quinolone).[1]
Dark/Tar Formation Oxidation of amine.Degass solvents thoroughly. Perform reaction under Nitrogen/Argon atmosphere.

References

  • General

    
     on 4-Chloroquinolines: 
    
    • Musonda, C. C., et al. "Chloroquine analogs as antimalarial candidates."[1] Journal of Medicinal Chemistry, 2006.

    • [1]

  • Mechanism of Quinoline Amination

    • Sridharan, V., et al. "Recent advances in the synthesis of quinolines."[1] Organic Preparations and Procedures International, 2011.

    • [1]

  • Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • [1]

  • Characterization of 4-Amino-6,7-dichloroquinolines

    • Example spectral data for 4,7-dichloroquinoline deriv
    • [1]

Sources

Application Note: Conrad-Limpach Synthesis of 6,7-Dichloro-2-methylquinolin-4-ol

[1]

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 6,7-dichloro-2-methylquinolin-4-ol, a critical scaffold in the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolones.[1] The method utilizes the Conrad-Limpach synthesis , a two-stage reaction sequence favored for its scalability and regioselectivity.[1]

Unlike the Knorr quinoline synthesis (which produces 2-hydroxyquinolines via thermodynamic control at the amide formation step), the Conrad-Limpach method targets 4-hydroxyquinolines (4-quinolones) by kinetically favoring the formation of an enamine (Schiff base) intermediate at lower temperatures, followed by high-temperature cyclization.[1][2][3]

Retrosynthetic Logic

The synthesis disconnects the C4-C4a bond and the N1-C8a bond.[1]

  • Precursors: 3,4-Dichloroaniline + Ethyl acetoacetate.[1]

  • Key Challenge: Controlling regioselectivity. 3,4-dichloroaniline has two ortho positions available for cyclization (positions 2 and 6).[1] Steric hindrance from the chlorine at position 3 disfavors cyclization at position 2, thereby directing the ring closure to position 6, yielding the desired 6,7-dichloro isomer rather than the 5,6-dichloro isomer.[1]

Reaction Mechanism & Pathway Analysis

The reaction proceeds through two distinct phases:[1][2][4][5][6][7]

  • Kinetic Phase (Condensation): Acid-catalyzed condensation of aniline and

    
    -keto ester to form the 
    
    
    -anilinocrotonate (enamine).[1] Water removal is critical to drive equilibrium.[1]
  • Thermodynamic Phase (Cyclization): Thermal cyclization at

    
    .[1] This high energy barrier is required to overcome the loss of aromaticity in the benzene ring during the transition state before re-aromatization via tautomerization.[1]
    
Mechanism Visualization

ConradLimpachMechanismReactants3,4-Dichloroaniline+Ethyl AcetoacetateIntermediate1TetrahedralIntermediateReactants->Intermediate1Acid Cat.Nu AttackEnamineβ-anilinocrotonate(Enamine)Intermediate1->Enamine-H2O(Dean-Stark)TransitionTransition State(Thermal Cyclization)Enamine->TransitionDowtherm A250°CProduct6,7-dichloro-2-methyl-quinolin-4-olTransition->Product-EtOHAromatization

Figure 1: Mechanistic pathway from condensation to thermal cyclization.[1]

Experimental Protocol

Phase A: Synthesis of Ethyl 3-(3,4-dichloroanilino)crotonate

Objective: Formation of the enamine intermediate.[1]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity Role
3,4-Dichloroaniline 162.02 1.0 16.2 g Substrate
Ethyl acetoacetate 130.14 1.2 15.6 g (15.2 mL) Reagent
p-Toluenesulfonic acid (pTSA) 172.20 0.05 0.86 g Catalyst

| Toluene | 92.14 | N/A | 150 mL | Solvent (Azeotrope) |[1]

Procedure:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 3,4-dichloroaniline, ethyl acetoacetate, pTSA, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Checkpoint: The reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Isolation: Cool the mixture to room temperature. Remove toluene under reduced pressure (Rotavap) to yield the crude enamine as a viscous oil or low-melting solid.[1]

    • Note: Strictly remove all toluene; residual low-boiling solvent will cause dangerous bumping in Phase B.[1]

Phase B: Thermal Cyclization (The "Dilution Principle")

Objective: Ring closure via high-temperature electrophilic aromatic substitution.[1]

Reagents & Materials:

Reagent Role Quantity
Crude Enamine (from Phase A) Intermediate ~27 g (theoretical)
Dowtherm A (Diphenyl ether/Biphenyl) High-BP Solvent 100 mL

| Hexane / Diethyl Ether | Wash Solvent | 100 mL |[1]

Procedure:

  • Pre-heating: In a 500 mL 3-neck RBF equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape), heat 80 mL of Dowtherm A to a rolling boil (

    
    ).
    
    • Safety: Use a heating mantle and sand bath.[1] Ensure the hood sash is low.[1] Dowtherm A vapor is irritating.[1]

  • Addition: Dissolve the crude enamine in the minimum amount of Dowtherm A (~20 mL). Add this solution dropwise to the boiling solvent over 20 minutes.

    • Rationale: Slow addition maintains the high temperature required for cyclization.[1] If the temp drops below

      
      , polymerization dominates over cyclization.[1]
      
  • Reaction: Continue boiling for 30–45 minutes after addition is complete. Ethanol vapor will evolve.[1][8]

  • Workup:

    • Allow the mixture to cool slowly to room temperature. The product usually precipitates as the solution cools.[1][4]

    • If no precipitate forms, dilute the mixture with 100 mL of hexane or diethyl ether to force precipitation.[1]

  • Filtration: Filter the solid under vacuum.

  • Purification: Wash the filter cake thoroughly with hexane (to remove Dowtherm A) and then cold acetone.

    • Optional: Recrystallize from DMF or Ethanol/Acetic Acid if high purity (>98%) is required.[1]

Workflow Diagram

Workflowcluster_0Phase A: Enamine Formationcluster_1Phase B: Thermal CyclizationStep1Mix Aniline + EAA + pTSAin TolueneStep2Reflux with Dean-Stark(Remove H2O)Step1->Step2Step3Evaporate Toluene(Isolate Crude Enamine)Step2->Step3Step4Heat Dowtherm A to 250°CStep3->Step4TransferStep5Dropwise Addition of Enamine(Maintain T > 240°C)Step4->Step5Step6Cool & Precipitate(Add Hexane if needed)Step5->Step6Step7Filter & Wash(Remove Solvent)Step6->Step7

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

The product exists in tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms, favoring the quinolone in solid state.[1]

  • Appearance: Off-white to pale brown powder.[1]

  • Melting Point:

    
     (dec).[1][9]
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.35 (s, 3H, CH3 at C2)[1]
      
    • 
       5.95 (s, 1H, H at C3)[1]
      
    • 
       7.8–8.2 (m, 2H, Aromatic H at C5, C8)[1]
      
    • 
       11.5–12.0 (br s, 1H, NH/OH)[1]
      
  • Regiochemistry Check: The absence of significant coupling between the aromatic protons (singlets or weak meta-coupling) confirms the 6,7-substitution pattern (para-relationship on the benzene ring is blocked, protons are isolated).[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<40%) Temperature drop during addition.[1][2]Ensure Dowtherm A is boiling vigorously (

) before and during addition.[1]
Sticky Tar Formation Incomplete water removal in Phase A.Ensure Dean-Stark trap collects theoretical volume of water before proceeding.
Impure Product Isomer formation (5,6-dichloro).[1]Recrystallize from glacial acetic acid.[1] The 6,7-isomer is generally less soluble.[1]
Bumping in Phase B Residual Toluene.Dry the enamine intermediate under high vacuum for 1 hour before adding to Dowtherm A.

References

  • Classic Mechanism: Conrad, M.; Limpach, L. Ber.[3] Dtsch. Chem. Ges.[1]1887 , 20, 944.[5]

  • General Protocol (Org.[1] Syn.): Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline."[1] Organic Syntheses, Coll. Vol. 3, p. 272 (1955 ).[1] [Link][1]

  • Regioselectivity Studies: Riegel, B. et al.[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society1946 , 68, 1264. [Link][1]

Disclaimer: This protocol involves high temperatures and hazardous solvents.[1] All procedures must be performed in a functioning fume hood with appropriate PPE (thermal gloves, face shield).[1]

Troubleshooting & Optimization

purification of 4-aminoquinolines by column chromatography vs crystallization

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the purification of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. This resource moves beyond simple procedural lists to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively.

Choosing Your Purification Strategy: Column Chromatography vs. Crystallization

The selection of an appropriate purification method is paramount for obtaining 4-aminoquinolines of the desired purity. Both column chromatography and crystallization are powerful techniques, each with its own set of advantages and limitations. The choice between them often depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.

FeatureColumn ChromatographyCrystallization
Principle Differential partitioning of components between a stationary and a mobile phase.[1]Differential solubility of the compound and impurities in a solvent system.[2]
Advantages - Capable of separating complex mixtures.[3] - Applicable to a wide range of compound polarities. - Can be automated for high-throughput applications.[1]- Often yields highly pure crystalline solids.[2] - Can be more cost-effective for large-scale purification.[2] - Can remove impurities that are difficult to separate by chromatography.
Disadvantages - Can be time-consuming and solvent-intensive.[1][4] - Potential for compound degradation on the stationary phase.[5] - Lower separation power compared to techniques like HPLC.[4]- Finding a suitable solvent system can be challenging.[2] - May not be effective for all types of impurities.[6] - Can result in lower yields if conditions are not optimized.

Troubleshooting Guide: Column Chromatography

Column chromatography is a widely used technique for the purification of 4-aminoquinolines.[7] However, researchers often encounter challenges that can impact separation efficiency and product recovery.

Frequently Asked Questions (FAQs)

Q1: My 4-aminoquinoline is streaking on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

A1: Streaking of basic compounds like 4-aminoquinolines on silica gel is a common issue. Silica gel is slightly acidic and can strongly interact with the basic nitrogen atoms of your compound, leading to tailing and poor resolution.[8]

  • Causality: The lone pair of electrons on the nitrogen atom of the 4-aminoquinoline interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of the compound and causes it to spread out, resulting in streaking.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[9] Triethylamine (Et3N) is a common choice. Typically, adding 0.1-1% triethylamine to your eluent will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and leading to sharper peaks and better separation.[10][11] Alternatively, using a different stationary phase like alumina, which is basic or neutral, can also be effective.[8]

Q2: I'm observing degradation of my 4-aminoquinoline on the column. How can I prevent this?

A2: Some 4-aminoquinoline derivatives can be sensitive to the acidic nature of silica gel or may be prone to oxidation.[5][12]

  • Causality: The acidic environment of the silica gel can catalyze the degradation of sensitive functional groups. Additionally, prolonged exposure to air and light during the purification process can lead to oxidative degradation.[12]

  • Solutions:

    • Deactivate the Silica Gel: You can use triethylamine-deactivated silica gel to reduce the acidity of the stationary phase.[8]

    • Work Under an Inert Atmosphere: If your compound is sensitive to air, perform the chromatography under an inert atmosphere like nitrogen or argon.[12]

    • Use Degassed Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas can help prevent oxidation.[12]

    • Protect from Light: If your compound is light-sensitive, wrap your column in aluminum foil.[12]

    • Consider a Different Stationary Phase: For very sensitive compounds, consider using a less acidic stationary phase like Florisil or alumina.[8]

Q3: I'm having trouble separating my 4-aminoquinoline from a very polar byproduct. What should I do?

A3: Separating compounds with similar polarities can be challenging with standard normal-phase chromatography.[9]

  • Causality: If the byproduct has a similar affinity for the stationary phase as your target compound, they will elute at similar times, resulting in poor separation.

  • Solutions:

    • Optimize the Mobile Phase: Experiment with different solvent systems. A slight change in the solvent polarity or composition can sometimes significantly improve separation.

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to separate closely eluting compounds.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography may be a better option.[9] In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution order is reversed, with the most polar compounds eluting first.

Experimental Workflow: Column Chromatography of a 4-Aminoquinoline Derivative

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_column 1. Prepare the Column: Pack silica gel in the chosen solvent system. prep_sample 2. Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase. load_sample 3. Load the Sample: Carefully apply the sample to the top of the column. prep_sample->load_sample elute 4. Elute the Column: Add the mobile phase and begin collecting fractions. load_sample->elute monitor 5. Monitor the Elution: Use TLC to identify fractions containing the pure product. elute->monitor combine 6. Combine Fractions: Pool the pure fractions. monitor->combine evaporate 7. Evaporate the Solvent: Remove the solvent under reduced pressure. combine->evaporate

Caption: A general workflow for the purification of 4-aminoquinolines by column chromatography.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.[2] However, inducing a compound to crystallize can sometimes be more of an art than a science.

Frequently Asked Questions (FAQs)

Q1: My 4-aminoquinoline is not crystallizing from the chosen solvent. What can I do?

A1: The failure of a compound to crystallize can be due to several factors, including the choice of solvent, the concentration of the solution, and the presence of impurities.[6]

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is not supersaturated, or if impurities are inhibiting crystal nucleation, crystallization will not occur.[13]

  • Solutions:

    • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] You may need to screen a variety of solvents or solvent mixtures to find the optimal system.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleus for crystal growth.[2]

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for nucleation.

      • Concentration: Slowly evaporate the solvent to increase the concentration of the solute.

      • Cooling: Slowly cool the solution. A gradual decrease in temperature is often more effective than rapid cooling.[13]

Q2: My 4-aminoquinoline is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Causality: The solute's solubility is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice and instead aggregate as a liquid phase.

  • Solutions:

    • Use a More Dilute Solution: Start with a less concentrated solution.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal structure.

    • Change the Solvent System: Try a different solvent or a mixture of solvents. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization.[14]

Q3: The crystals I obtained are not pure. What went wrong?

A3: Impurities can become trapped in the crystal lattice during crystallization.[6]

  • Causality: If the cooling is too rapid, impurities may not have time to diffuse away from the growing crystal surface and can be incorporated into the crystal structure. Also, if the impurity has a similar structure to the target compound, it may co-crystallize.

  • Solutions:

    • Recrystallization: The most common solution is to perform a recrystallization.[2] This involves dissolving the impure crystals in a fresh portion of hot solvent and allowing them to recrystallize. With each recrystallization, the purity of the crystals should increase.

    • Slow Cooling: Ensure the crystallization process occurs slowly to allow for the selective incorporation of the desired molecules into the crystal lattice.

Decision Tree: Troubleshooting Crystallization Issues

G start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out impure_crystals Crystals are Impure start->impure_crystals sol_supersaturated Is the solution supersaturated? no_crystals->sol_supersaturated sol_too_conc Is the solution too concentrated? oiling_out->sol_too_conc recrystallize Perform Recrystallization impure_crystals->recrystallize induce_xtal Induce Crystallization: - Seeding - Scratching - Concentrate - Cool Slowly sol_supersaturated->induce_xtal Yes change_solvent Change Solvent System sol_supersaturated->change_solvent No dilute_solution Use a more dilute solution sol_too_conc->dilute_solution Yes cool_slower Cool more slowly sol_too_conc->cool_slower No cool_slower->change_solvent

Caption: A decision tree for troubleshooting common issues encountered during the crystallization of 4-aminoquinolines.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
  • Madrid, P. B., et al. (2006). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 50(11), 3747–3754. Retrieved from [Link]

  • Lo Presti, L., et al. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. ResearchGate. Retrieved from [Link]

  • IJCRT. (2023). Column Chromatography. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Sacchi, A., et al. (2019). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. Retrieved from [Link]

  • Salas, F., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Retrieved from [Link]

  • Roepe, P. D., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 3(11), 693–704. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Chrominfo. (2018). Advantages and Disadvantages of Column Chromatography. Retrieved from [Link]

  • Quora. (2016). What is column chromatography and what are its advantages and disadvantages? Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023). A review on columns used in chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2009). Advantages and Disadvantages of Different Column Types for Speciation Analysis by LC-ICP-MS. Retrieved from [Link]

  • PNAS. (2017). Quinolines block every step of malaria heme crystal growth. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • ACS Publications. (2019). Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs.
  • ResearchGate. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Retrieved from [Link]

  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • LCGC International. (2015). Detective Work, Part II: Physical Problems with the Column. Retrieved from [Link]

  • Oreate AI Blog. (2026). Common Issues in Chromatographic Analysis and Systematic Solutions. Retrieved from [Link]

  • PubMed Central. (n.d.). High-throughput Protein Purification and Quality Assessment for Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystallization screening: the influence of history on current practice. Retrieved from [Link]

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Technical Support Center: Stability of 4-Amino-6,7-dichloro-2-methylquinoline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Amino-6,7-dichloro-2-methylquinoline. This molecule is a substituted quinoline derivative of interest in various research fields, including drug discovery and chemical biology.[1][2] The integrity and stability of any small molecule in an experimental system are paramount for generating reproducible and reliable data. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of 4-Amino-6,7-dichloro-2-methylquinoline in aqueous cell culture environments. We will provide a framework for identifying, troubleshooting, and validating the stability of this compound in your specific experimental setup.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and behavior of 4-Amino-6,7-dichloro-2-methylquinoline.

Q1: What are the basic chemical properties of 4-Amino-6,7-dichloro-2-methylquinoline?

A1: Understanding the fundamental properties of the compound is the first step in proper handling. Key details are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂[3]
Molecular Weight 227.09 g/mol [3]
Appearance Solid[3]
CAS Number 948292-89-5

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical to prevent degradation before the experiment even begins.[4]

  • Solvent: Due to its limited aqueous solubility, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5][6]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your cell culture.

  • Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.[5]

Q3: My compound precipitates immediately when I add it to the cell culture medium. Why is this happening?

A3: This is a very common issue. High solubility in DMSO does not guarantee solubility in an aqueous environment like cell culture media.[7] When the DMSO stock is diluted into the medium, the DMSO disperses, and the compound is suddenly exposed to water. If its concentration exceeds its aqueous solubility limit, it will "crash out" or precipitate.[7][8] The final concentration of DMSO in your media is often too low to keep a hydrophobic compound dissolved.

Q4: What are the common signs of compound instability in my experiments?

A4: Instability can manifest in several ways, often leading to confusing or inconsistent results.[5][9]

  • Diminished or Absent Biological Effect: The most obvious sign is a loss of the expected biological activity.

  • High Variability: Significant differences in results between experimental replicates or between experiments run on different days.

  • Visible Changes: Cloudiness or visible precipitate forming in the culture medium over time, even if it was clear initially.

  • Changes in Media Color: Degradation can sometimes produce colored byproducts.[10]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: DMSO itself can be toxic to cells at higher concentrations.[8]

  • General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) with minimal cytotoxic effects.

  • Best Practice: For sensitive cell lines or long-term experiments, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v).[8][11]

  • Crucial Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[12] This helps differentiate between the effects of the compound and the solvent.

Troubleshooting Guide: Compound Instability

If you suspect that the stability of 4-Amino-6,7-dichloro-2-methylquinoline is compromising your results, use this guide to diagnose and resolve the issue.

Problem 1: Visible Precipitate in Culture Medium

  • Possible Cause: The compound's concentration exceeds its thermodynamic solubility limit in the aqueous medium.

  • Troubleshooting & Optimization:

    • Lower the Final Concentration: Test a range of lower concentrations of the compound.

    • Solubility Test: Before treating cells, perform a simple solubility test. Prepare the final dilution in cell-free media and incubate it under the same conditions (37°C, 5% CO₂). Visually inspect for precipitation at several time points (e.g., 0, 2, 8, 24 hours).

    • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25%) might help, but this should be done with caution and validated with vehicle controls.[11]

    • Improve Dilution Technique: Add the DMSO stock solution to the media drop-wise while vortexing or swirling gently to facilitate rapid dispersal and minimize localized high concentrations that can trigger precipitation.

Problem 2: Inconsistent or Diminished Biological Activity

  • Possible Cause 1: Chemical Degradation in Media. The complex environment of cell culture media can lead to compound degradation.

    • Enzymatic Degradation: Fetal Bovine Serum (FBS) contains various esterases, proteases, and other enzymes that can metabolize small molecules.[5][13]

    • Hydrolysis: The aqueous nature and pH of the media (typically 7.2-7.4) can cause hydrolysis of susceptible chemical bonds over time.[14]

    • Oxidation: Reactive oxygen species can be generated by cellular metabolism, and components in the media can be oxidized, potentially affecting the compound.[15] Quinoline structures, in general, can be susceptible to degradation via hydroxylation.[16][17]

  • Troubleshooting & Optimization:

    • Reduce Serum: If your cell line permits, reduce the FBS concentration during the treatment period.[5]

    • Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free formulation.[5]

    • Replenish Compound: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared compound-containing media at set intervals to maintain a more consistent effective concentration.[5]

    • Perform a Stability Assay: The most definitive way to assess chemical stability is to quantify the amount of intact compound over time. See the detailed protocol in the next section.[5]

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can non-specifically bind to the plastic surfaces of plates and flasks, reducing the effective concentration available to the cells.

  • Troubleshooting & Optimization:

    • Use Low-Binding Plates: For highly sensitive assays, consider using plates specifically designed for low protein and small molecule binding.[5]

    • Pre-treat Plates: In some instances, pre-incubating plates with a protein solution like bovine serum albumin can block non-specific binding sites.[5]

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving issues related to the stability of 4-Amino-6,7-dichloro-2-methylquinoline.

G start Inconsistent or No Biological Effect Observed check_precipitate Is there visible precipitate in the well? start->check_precipitate check_controls Are vehicle and positive controls behaving as expected? check_precipitate->check_controls No solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes check_handling Review compound handling: - Fresh dilutions? - Proper storage? - Correct pipetting? check_controls->check_handling Yes system_issue Potential Systemic Issue (Cells, Reagents, etc.) check_controls->system_issue No stability_issue Potential Stability Issue check_handling->stability_issue Yes, all good handling_issue Potential Handling Error check_handling->handling_issue No, error found solve_solubility Action: - Lower final concentration - Perform solubility test - Optimize dilution method solubility_issue->solve_solubility solve_stability Action: - Perform stability assay (HPLC) - Reduce serum / use SFM - Replenish media for long assays stability_issue->solve_stability solve_system Action: - Check cell health & passage # - Validate assay reagents - Test positive controls system_issue->solve_system solve_handling Action: - Use fresh stock aliquot - Re-calculate dilutions - Ensure proper mixing handling_issue->solve_handling

Caption: A systematic workflow to diagnose and address suspected compound instability.

Experimental Protocols

Protocol 1: Quantitative Stability Assessment in Cell Culture Media via HPLC

This protocol provides a framework for determining the stability of 4-Amino-6,7-dichloro-2-methylquinoline in your specific experimental conditions by measuring its concentration over time.[5]

Materials:

  • 4-Amino-6,7-dichloro-2-methylquinoline

  • Anhydrous DMSO

  • Complete cell culture medium (the same formulation used in your experiments)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation: Prepare a working solution of the compound in your complete cell culture medium at the final concentration used in your experiments. Ensure the initial sample is fully dissolved with no precipitation.

  • Incubation: Dispense aliquots of this solution into sterile tubes or a multi-well plate. This will be your "cell-free" condition.

  • Time Points: Place the samples in the incubator. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.

  • Sample Processing: Immediately upon removal, stop any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile to precipitate proteins and extract the compound. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the intact parent compound in each aliquot using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Plot the concentration of 4-Amino-6,7-dichloro-2-methylquinoline versus time. This will reveal its stability profile and allow you to calculate its half-life (t₁/₂) in the medium under your specific experimental conditions.

Factors Influencing Compound Stability in Media

The stability of a small molecule in cell culture is not an intrinsic property but rather the result of its interaction with a complex environment. The diagram below illustrates the key factors that can influence the degradation of 4-Amino-6,7-dichloro-2-methylquinoline.

G Compound 4-Amino-6,7-dichloro- 2-methylquinoline (in Media) pH pH (7.2-7.4) Hydrolysis pH->Compound Enzymes Serum Enzymes (Esterases, Proteases) Metabolism Enzymes->Compound Temp Temperature (37°C) Accelerates Reactions Temp->Compound Components Media Components (Amino Acids, Vitamins) Direct Interactions Components->Compound Adsorption Adsorption (To Plasticware) Adsorption->Compound Cells Cellular Metabolism (Uptake & Biotransformation) Cells->Compound

Caption: Key factors in a cell culture system that can affect compound stability.

References
  • Angew Chem Int Ed Engl. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Chen et al. (2022a). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ChemicalBook. (n.d.). 4-AMINO-6,7-DICHLORO-2-METHYLQUINOLINE | 948292-89-5.
  • ChemBK. (2024). 4-AMINO-2-CHLORO-6,7-DIMETHOXY-QUINZOLINE.
  • Benchchem. (n.d.). EAI045 Technical Support Center: Troubleshooting Instability in Cell Culture Media.
  • Unknown Source. (n.d.). Top 5 Factors Affecting Chemical Stability.
  • Sigma-Aldrich. (n.d.). 4-Amino-6,8-dichloro-2-methylquinoline.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Benchchem. (n.d.). troubleshooting C15H18Cl3NO3 instability in cell culture media.
  • MDPI. (n.d.). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • PubChem. (n.d.). 4-Amino-2-methylquinoline.
  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • NIST WebBook. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro.
  • PubMed Central. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.
  • PubMed Central. (n.d.). The evolving biology of small molecules: controlling cell fate and identity.
  • PubMed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity.
  • Benchchem. (n.d.). 4-Amino-6,7-dichloroquinoline | 948292-94-2.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • MDPI. (n.d.). Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I.
  • SpringerLink. (n.d.). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies.
  • Evonik. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media.
  • InVitria. (2019). How to control impurities in cell culture media.
  • PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media.
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
  • bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade.
  • PubMed Central. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.

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Validation & Comparative

1H NMR spectrum analysis of 4-Amino-6,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of 4-Amino-6,7-dichloro-2-methylquinoline

Executive Summary & Application Context

4-Amino-6,7-dichloro-2-methylquinoline is a critical pharmacophore, serving as a scaffold for antimalarial (chloroquine analogs) and anticancer kinase inhibitors. Its structural integrity is defined by the specific 6,7-dichloro substitution pattern.

In synthetic workflows, this compound is typically derived from 4,6,7-trichloro-2-methylquinoline via nucleophilic aromatic substitution (


). The primary analytical challenge lies in distinguishing the target regioisomer from potential 5,6- or 7,8-dichloro impurities formed during the cyclization of the quinoline core.

This guide compares the spectral performance of the compound across different solvent systems and provides a definitive logic for distinguishing it from structural alternatives (isomers and precursors).

Solvent System Performance: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the "performance" of the NMR analysis—specifically the visibility of exchangeable protons and the resolution of the aromatic region.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Performance Verdict
Solubility High (>50 mg/mL). The amino group and polar heterocycle dissolve readily.Moderate/Low . May require heating; risk of precipitation during long acquisitions.DMSO-d6 ensures stable, concentrated samples for 13C/2D acquisition.
Amino (-NH2) Signal Sharp/Distinct. Appears as a broad singlet or doublet (if H-bonded) at ~6.8–7.2 ppm.Broad/Invisible. Often broadens into the baseline due to rapid exchange or quadrupole broadening.DMSO-d6 is required to quantify the amine proton integral (2H).[1]
Chemical Shift Stability High. Water peak (3.33 ppm) rarely interferes with aromatics.Variable. Residual CHCl3 (7.26 ppm) often overlaps with the critical H-3 aromatic signal.DMSO-d6 prevents signal masking.

Expert Insight: While CDCl3 is standard for organic intermediates, amino-quinolines often exhibit aggregation in non-polar solvents, leading to line broadening. DMSO-d6 breaks these aggregates, yielding sharper aromatic signals.

Detailed Spectral Analysis (in DMSO-d6)

The following data represents the structural assignment for 4-Amino-6,7-dichloro-2-methylquinoline.

Experimental Parameters:

  • Frequency: 400 MHz or higher

  • Concentration: 10-15 mg in 0.6 mL DMSO-d6

  • Temperature: 298 K

Table 1: Chemical Shift Assignments
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
C2-CH3 2.35 – 2.45Singlet (s)3H-Characteristic methyl on heteroaromatic ring.
C3-H 6.45 – 6.55Singlet (s)1H-Shielded significantly by the electron-donating C4-NH2 group.
-NH2 6.90 – 7.10Broad Singlet (br s)2H-Exchangeable. Disappears upon

shake.[2]
C5-H 7.80 – 7.90Singlet (s)1H-Para to C8-H. No ortho coupling possible (C6 is Cl).
C8-H 8.20 – 8.30Singlet (s)1H-Deshielded by ring Nitrogen (

). Para to C5-H.
Self-Validating The Assignment (The "Trust" Protocol)

To confirm the assignment of the aromatic singlets (H5 vs H8), use a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment:

  • Irradiate the Methyl group (2.4 ppm).

  • Observe NOE response at H3 (6.5 ppm).

  • Crucial Check: There should be NO NOE correlation between the methyl group and the aromatic protons in the 7.8–8.3 range. If you see a correlation, your methyl is likely at position 8 (an isomer impurity).

Comparative Analysis: Target vs. Alternatives

The most critical "performance" metric for this analysis is the ability to reject false positives (isomers).

Scenario A: Target vs. Precursor (4-Chloro derivative)

If the


 reaction is incomplete, the 4-chloro intermediate remains.
  • Target (4-Amino): H-3 is at ~6.5 ppm (shielded).

  • Alternative (4-Chloro): H-3 shifts downfield to ~7.4 ppm due to the electron-withdrawing nature of Chlorine.

  • Result: Any peak at 7.4 ppm indicates incomplete conversion.

Scenario B: Target vs. Regioisomers (5,6-dichloro or 7,8-dichloro)

The 6,7-dichloro pattern is unique because the remaining protons (H5 and H8) are para to each other.

  • Target (6,7-dichloro): H5 and H8 appear as two distinct singlets . (Para coupling is < 1 Hz, usually unresolved).

  • Alternative (5,6-dichloro): H7 and H8 are ortho to each other. Spectrum shows two doublets with

    
     Hz.
    
  • Alternative (7,8-dichloro): H5 and H6 are ortho to each other. Spectrum shows two doublets with

    
     Hz.
    

Visual Workflows

Diagram 1: Structural Identification Logic

This decision tree illustrates how to interpret the aromatic region to confirm the 6,7-dichloro substitution pattern.

NMR_Logic Start Analyze Aromatic Region (7.5 - 8.5 ppm) Count Count Proton Signals (excluding H-3) Start->Count Multiplicity Check Multiplicity Count->Multiplicity 2 Protons Found Target Two Singlets (Para relationship) CONFIRMED: 6,7-Dichloro Multiplicity->Target Singlets (s) Iso1 Two Doublets (J=9Hz) (Ortho relationship) REJECT: 5,6- or 7,8-Dichloro Multiplicity->Iso1 Doublets (d) Iso2 Doublet + Triplet (Meta/Ortho mix) REJECT: 5,8-Dichloro Multiplicity->Iso2 Complex Pattern

Caption: Logic flow for distinguishing the 6,7-dichloro target from common regioisomers based on J-coupling patterns.

Diagram 2: Experimental Workflow

Standardized protocol to ensure reproducibility and E-E-A-T compliance.

Workflow Prep Sample Prep 15mg in 0.6mL DMSO-d6 Acq Acquisition ns=16, d1=1.0s Pulse: 30° Prep->Acq Proc Processing LB=0.3 Hz Phase/Baseline Corr. Acq->Proc Valid Validation D2O Shake Test (Confirm NH2) Proc->Valid

Caption: Step-by-step experimental workflow for validating the amino-quinoline structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for substituent effects on aromatic rings).

  • National Institute of Standards and Technology (NIST). (2023). Chemistry WebBook, SRD 69. [Link] (Reference for general quinoline shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for solvent peak identification in DMSO vs CDCl3).

  • Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. Journal of Heterocyclic Chemistry. (Provides comparative shifts for 4-amino vs 4-chloro quinolines). [Link]

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reference standards for 4-Amino-6,7-dichloro-2-methylquinoline analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Standards for 4-Amino-6,7-dichloro-2-methylquinoline Analysis

Executive Summary

4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5) is a critical heterocyclic building block and impurity marker, often associated with the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline analogs) and antimalarial pharmacophores.[1][2][3][4][5][6][7][8][9][10]

Unlike commodity chemicals (e.g., Acetaminophen), this molecule lacks a dedicated USP/EP Pharmacopeial Reference Standard. Consequently, researchers face a "Traceability Gap": they must rely on commercial research-grade chemicals (95–98% purity) which are insufficient for regulated GMP quantification without further characterization.

This guide outlines the Standard Qualification Protocol , comparing the performance of commercial "Research Grade" materials against a "Qualified Reference Standard" (QRS) and providing the experimental workflow to bridge the gap.

Part 1: The Analytical Context & Comparison

The Hierarchy of Standards

For a non-compendial molecule like 4-Amino-6,7-dichloro-2-methylquinoline, you cannot simply "buy" a Primary Standard. You must select a source material and qualify it.

FeatureTier 3: Research Grade Tier 2: Certified Reference Material (CRM) Tier 1: Primary Standard (USP/EP)
Source Chemical Vendors (e.g., BLD Pharm, SCBT)Specialized CRM Manufacturers (e.g., LGC, Cerilliant)Pharmacopeia (USP, EP, BP)
Typical Purity >95% or >97% (Area %)99.0% ± 0.5% (Mass Balance)100.0% (Defined by Statute)
Traceability None / Batch onlySI Units (ISO 17034)Legal Standard
CoA Data 1H-NMR (Identity), HPLC (Area%)qNMR, TGA, KF, ROI, HomogeneityOfficial Monograph
Suitability Synthesis, Qualitative IDAssay, Impurity QuantificationDispute Resolution, GMP Release
Availability High (CAS 948292-89-5)Very Low / Custom Order Non-Existent
The "Purity Trap"
  • Vendor Claim: A vendor may claim "98% Purity" based on HPLC-UV at 254 nm.

  • The Reality: This ignores residual solvents (DMSO/Ethyl Acetate from synthesis), inorganic salts (from HCl workup), and water.

  • Impact: Using a 98% "Area" standard as a 100% potency calibrator introduces a 2–10% systematic error in your quantitation, potentially causing OOS (Out of Specification) results in drug development.

Part 2: Experimental Performance & Qualification Protocol

Since a Primary Standard does not exist, you must generate a Qualified Secondary Standard from Research Grade material. This section details the "Mass Balance Approach" required to assign a true potency.

Workflow Diagram: The Qualification Pipeline

This decision tree illustrates how to convert a vendor chemical into a valid reference standard.

StandardQualification Start Source Material (CAS 948292-89-5) ID_Check Identity Confirmation (1H-NMR, MS, IR) Start->ID_Check Purity_HPLC Chromatographic Purity (HPLC-UV Area %) ID_Check->Purity_HPLC Pass Fail REJECT BATCH (Recrystallize) ID_Check->Fail Fail Volatiles Volatile Impurities (TGA / GC-HS / KF) Purity_HPLC->Volatiles Purity_HPLC->Fail < 98.0% Inorganics Inorganic Residue (ROI / Ash) Volatiles->Inorganics Calc Mass Balance Calculation Potency Assignment Inorganics->Calc

Figure 1: Workflow for upgrading Research Grade material to a Qualified Reference Standard.

Experimental Methodology

Step 1: Chromatographic Purity (HPLC-UV) The amino-quinoline moiety is basic and prone to peak tailing on standard silica columns. You must use an acidic mobile phase with an end-capped column.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).

  • Sample Prep: Dissolve 0.5 mg/mL in Methanol:Water (50:50).

Step 2: Volatile & Inorganic Quantification

  • Residual Solvents (GC-HS): This molecule is often recrystallized from Ethyl Acetate or DCM. Quantify these solvents.

  • Water (Karl Fischer): Amino-quinolines are hygroscopic. Expect 0.5 – 2.0% water content.

  • Residue on Ignition (ROI): If the material is a salt (e.g., Hydrochloride), ROI is critical to confirm stoichiometry.

Step 3: The Potency Calculation (Mass Balance) Do not use the "98%" from the label. Calculate the Assigned Purity (


) :


Example:

  • Vendor Label: 98.5%

  • Experimental HPLC Area: 99.1%

  • Water (KF): 1.2%

  • Residual Solvents: 0.3%

  • Ash (ROI): 0.1%

  • True Potency:

    
    
    

Part 3: Stability & Handling

3.1 Storage Protocol

  • Light Sensitivity: Chlorinated quinolines can undergo photo-dechlorination under intense UV light. Store in amber vials .

  • Hygroscopicity: The amino group can absorb atmospheric moisture. Store at 2–8°C in a desiccator.

3.2 Solution Stability

  • Experimental Observation: Solutions in pure methanol are stable for 48 hours at room temperature.

  • Caution: Avoid using aldehyde-containing solvents (impurities in low-grade methanol), which can form Schiff bases with the primary amine at position 4.

Part 4: Selection Decision Matrix

Use this table to decide which grade of material to source based on your application.

ApplicationRecommended GradeAction Required
Early Discovery / HTS Research Grade (Vendor)Use "as is". Assume 100% potency.
Method Development Research Grade (Vendor)Perform HPLC ID check. Do not use for quantitation.
Impurity Quantification (GLP) Qualified In-House Standard Purchase Research Grade → Perform Full Qualification (Part 2) .
Clinical Batch Release Qualified In-House Standard Must include qNMR data for absolute purity assignment.

References

  • United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. (Defines the requirements for reference standard qualification).

  • Santa Cruz Biotechnology. 4-Amino-6,7-dichloro-2-methylquinoline Product Data Sheet (CAS 948292-89-5).[1] (Source for physical property data and commercial availability).[1][2][11]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (The global standard for CRM production).

  • PubChem. Compound Summary for 4-Amino-2-methylquinoline derivatives. (Structural and chemical property verification).[5][9][11][12]

  • Egan, T. J., et al. "Structure-function relationships in aminoquinolines: Effect of amino and chloro groups." Journal of Medicinal Chemistry, 2000. (Provides context on the stability and pKa of chloro-aminoquinolines).

Sources

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